

Application of Ruthenium(II) in Transfer Hydrogenation of Ketones: Application Notes and Protocols

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Compound of Interest		
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The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and other valuable compounds. Among the various methods available, Ruthenium(II)-catalyzed transfer hydrogenation (TH) has emerged as a powerful and versatile tool. This technique utilizes a stable and readily available hydrogen donor, typically 2-propanol, in the presence of a catalytic amount of a Ru(II) complex to efficiently reduce a wide range of ketones. This approach avoids the need for high-pressure gaseous hydrogen, making it a more experimentally convenient and safer alternative to traditional hydrogenation methods.

This document provides a detailed overview of the application of Ru(II) in the transfer hydrogenation of ketones, including mechanistic insights, catalyst systems, experimental protocols, and a summary of catalytic performance data.

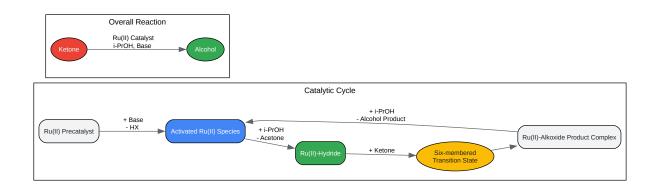
Mechanistic Overview

The transfer hydrogenation of ketones catalyzed by Ru(II) complexes is widely accepted to proceed through a concerted, outer-sphere mechanism involving a six-membered cyclic transition state.[1][2] This "metal-ligand bifunctional" mechanism is a key feature of highly efficient catalysts, such as the well-known Noyori-type catalysts.



The catalytic cycle can be summarized as follows:

- Activation of the Precatalyst: In the presence of a base, the Ru(II) precatalyst is activated, often forming a 16-electron ruthenium amide complex.[2][3]
- Formation of the Ruthenium Hydride: The activated catalyst reacts with the hydrogen donor (e.g., 2-propanol) to generate a ruthenium hydride species, which is the key reducing agent. [1][3]
- Hydrogen Transfer: The ketone substrate coordinates to the ruthenium hydride, and a
 concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl
 group occurs through a six-membered ring transition state.[1][4] This step is typically
 stereodetermining in asymmetric transfer hydrogenation.
- Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the coordinatively unsaturated ruthenium species is regenerated, ready to start a new catalytic cycle.[1]



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Figure 1: Simplified catalytic cycle for Ru(II)-catalyzed transfer hydrogenation of ketones.



Ruthenium(II) Catalyst Systems

A variety of Ru(II) complexes have been developed for the transfer hydrogenation of ketones. These can be broadly categorized as:

- Half-Sandwich (Piano-Stool) Complexes: These are among the most common and effective catalysts. They typically feature an η⁶-arene ligand (e.g., p-cymene), a chiral diamine or amino alcohol ligand, and a halide.[2][5][6] The Noyori-Ikariya catalysts are prominent examples and are renowned for their high efficiency and enantioselectivity in asymmetric synthesis.[6][7]
- Ruthenacycles: These complexes contain a ruthenium-carbon bond within a cyclic structure and have shown significant activity in transfer hydrogenation.[8]
- Complexes with Functional Ligands: Ligands containing functionalities that can participate in the catalytic cycle, for instance, through hydrogen bonding, can enhance catalytic activity.[3]

Experimental Protocols

The following are generalized protocols for racemic and asymmetric transfer hydrogenation of ketones using Ru(II) catalysts.

3.1. General Protocol for Racemic Transfer Hydrogenation

This protocol is based on procedures described for various half-sandwich Ru(II) complexes.[3] [9]

Materials:

- Ruthenium(II) precatalyst (e.g., [Ru(η⁶-p-cymene)Cl₂]₂)
- Ligand (e.g., a bidentate N,N- or N,O-donor ligand)
- · Ketone substrate
- Anhydrous 2-propanol (hydrogen donor and solvent)
- Base (e.g., Cs₂CO₃, K₂CO₃, or iPrOK)



- Inert atmosphere (Nitrogen or Argon)
- · Schlenk flask or sealed reaction tube
- Magnetic stirrer and heating plate

Procedure:

- Catalyst Preparation (in situ):
 - To a dry Schlenk flask under an inert atmosphere, add the Ru(II) precatalyst (e.g., [Ru(η⁶-p-cymene)Cl₂]₂, 0.5-1 mol%) and the ligand (1-2 mol%).
 - Add anhydrous 2-propanol to dissolve the components.
 - Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for complex formation.
- Reaction Setup:
 - To the flask containing the catalyst solution, add the ketone substrate (1.0 mmol).
 - Add the base (e.g., Cs₂CO₃, 0.3 mmol).
 - Add additional anhydrous 2-propanol to achieve the desired substrate concentration (typically 0.1-0.5 M).
- Reaction Execution:
 - Seal the flask and heat the reaction mixture to the desired temperature (typically refluxing 2-propanol, ~82 °C, or higher temperatures up to 130 °C in a sealed tube) with vigorous stirring.[3]
 - Monitor the reaction progress by TLC or GC analysis.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.

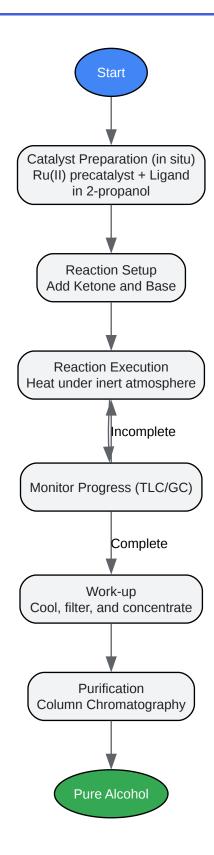






- Filter the mixture to remove the base and any precipitated catalyst residues.
- Wash the solids with a small amount of solvent (e.g., ethyl acetate).
- Combine the filtrate and washings and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired alcohol.





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References

- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. webofproceedings.org [webofproceedings.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Syntheses and Applications of Symmetrical Dinuclear Half-Sandwich Ruthenium(II)— Dipicolinamide Complexes as Catalysts in the Transfer Hydrogenation of Ketones | MDPI [mdpi.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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